Cas no 64550-42-1 (Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione,5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, (5aR,8aR,9S)-rel-)

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione,5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, (5aR,8aR,9S)-rel- structure
64550-42-1 structure
Productnaam:Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione,5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, (5aR,8aR,9S)-rel-
CAS-nummer:64550-42-1
MF:C22H20O8
MW:412.389407157898
CID:525917
PubChem ID:323439

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione,5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, (5aR,8aR,9S)-rel- Chemische en fysische eigenschappen

Naam en identificatie

    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione,5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, (5aR,8aR,9S)-rel-
    • 9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione
    • (-)-podophyllotoxon
    • (5aR)-9c-(3,4,5-trimethoxy-phenyl)-(5ar,8at)-5a,6,8a,9-tetrahydro-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione
    • (5aR,8aS,9S)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione
    • AC1L88MC
    • AGN-PC-00811T
    • d,l-Isopodophyllotoxone
    • NSC283792
    • picropodophyllone
    • podophyllone
    • podophyllotoxinone
    • Podophyllotoxon
    • podophyllotoxone
    • DTXSID00314452
    • 9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione
    • FT-0776525
    • 477-49-6
    • 64550-42-1
    • NSC-283792
    • 16-(3,4,5-TRIMETHOXYPHENYL)-4,6,13-TRIOXATETRACYCLO[7.7.0.0(3),?.0(1)(1),(1)?]HEXADECA-1(9),2,7-TRIENE-10,14-DIONE
    • Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxole-5,8-dione, 5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, (5aR-(5aalpha,8abeta,9alpha))-
    • FT-0777581
    • VS-13046
    • AKOS025260919
    • 55515-07-6
    • Inchi: InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3
    • InChI-sleutel: ISCQYPPCSYRZOT-UHFFFAOYSA-N
    • LACHT: COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5

Berekende eigenschappen

  • Exacte massa: 412.1158
  • Monoisotopische massa: 412.11581759g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 4
  • Complexiteit: 668
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 89.5Ų

Experimentele eigenschappen

  • PSA: 89.52
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